Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate
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Overview
Description
Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate is a chemical compound that belongs to the class of isoxazole carboxylates. This compound is characterized by the presence of a fluorobenzoyl group attached to an isoxazole ring, which is further esterified with an ethyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-fluoroacetophenone with diethyl carbonate in the presence of sodium hydride as a base. This reaction yields ethyl 4-fluorobenzoylacetate, which can then be further reacted with hydroxylamine hydrochloride to form the isoxazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 4-(4-fluorobenzoyl)-3-isoxazolecarboxylic acid.
Reduction: Formation of ethyl 4-(4-fluorobenzyl)-3-isoxazolecarboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific target enzymes and the biological context.
Comparison with Similar Compounds
Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-(4-methylbenzoyl)-3-isoxazolecarboxylate: Contains a methyl group instead of fluorine.
Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate: Contains a nitro group instead of fluorine.
The uniqueness of this compound lies in its fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 4-(4-fluorobenzoyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFGUQZRRHLZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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